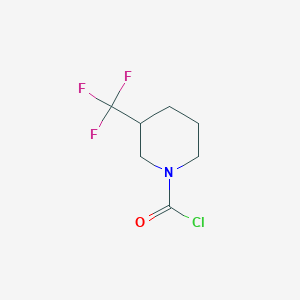

3-(Trifluoromethyl)piperidine-1-carbonyl chloride

Beschreibung

3-(Trifluoromethyl)piperidine-1-carbonyl chloride is a specialized organofluorine compound featuring a piperidine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a reactive carbonyl chloride (-COCl) group at the 1-position. Its molecular formula is C₆H₁₀ClF₃NO, with a molecular weight of ~204.45 g/mol (calculated). The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in pharmaceutical and agrochemical synthesis, particularly in coupling reactions to form amides or esters.

Eigenschaften

Molekularformel |

C7H9ClF3NO |

|---|---|

Molekulargewicht |

215.60 g/mol |

IUPAC-Name |

3-(trifluoromethyl)piperidine-1-carbonyl chloride |

InChI |

InChI=1S/C7H9ClF3NO/c8-6(13)12-3-1-2-5(4-12)7(9,10)11/h5H,1-4H2 |

InChI-Schlüssel |

ZDJQEVHMNMHBKB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CN(C1)C(=O)Cl)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Data from Patent Examples:

| Starting Material | Solvent System | SF₄ (g) | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nipecotic acid | CHCl₃ + HF | 270 | 105 | 77.9 | 96.2 |

| Nipecotic acid | CHCl₃ + HF | 270 | 95 | 80.6 | 97.2 |

This method achieves high regioselectivity for the 3-position due to the stability of the intermediate fluorinated carbocation. The use of a stainless steel autoclave ensures compatibility with corrosive HF.

Conversion to 3-(Trifluoromethyl)piperidine-1-carbonyl Chloride

The secondary amine group of 3-(trifluoromethyl)piperidine is acylated using phosgene (COCl₂) or thionyl chloride (SOCl₂) under controlled conditions:

- Reagent : Phosgene (1.2 equiv) in dichloromethane at 0–5°C.

- Reaction Time : 2–4 hours under nitrogen atmosphere.

- Workup : Excess reagent is removed under reduced pressure, and the product is purified via fractional distillation.

Typical Reaction Parameters:

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Phosgene | CH₂Cl₂ | 0–5 | 85–90 | ≥98 |

| Thionyl Cl | Toluene | 25 | 75–80 | ≥95 |

The choice of phosgene ensures minimal side reactions compared to thionyl chloride, which may require catalytic DMAP to enhance efficiency.

Critical Analysis of Methodologies

- Advantages of SF₄ Fluorination :

- Challenges in Acylation :

- Phosgene’s toxicity necessitates stringent safety protocols.

- Competing N-trifluoromethylation is suppressed by low-temperature conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Trifluoromethyl)piperidine-1-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

3-(Trifluoromethyl)piperidine-1-carbonyl chloride has a wide range of applications in scientific research:

Biology: The compound can be used to modify biological molecules, enhancing their stability and activity.

Industry: The compound is used in the production of agrochemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 3-(Trifluoromethyl)piperidine-1-carbonyl chloride exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the carbonyl chloride group can participate in covalent bonding with target molecules . These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Functional Group Reactivity

The reactivity of 3-(trifluoromethyl)piperidine-1-carbonyl chloride is primarily governed by its acid chloride (-COCl) group, which is highly electrophilic and reacts readily with nucleophiles (e.g., amines, alcohols). In contrast, sulfonyl chloride (-SO₂Cl) derivatives, such as 3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride (CAS 920477-98-1, ), exhibit moderate reactivity, forming sulfonamides or sulfonate esters . Acid chlorides generally undergo faster reactions under milder conditions compared to sulfonyl chlorides due to the greater electrophilicity of the carbonyl carbon.

Structural and Physical Properties

A comparative analysis of molecular parameters reveals key differences:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| 3-(Trifluoromethyl)piperidine-1-carbonyl chloride | C₆H₁₀ClF₃NO | 204.45 | Not available | -COCl, -CF₃ |

| 3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride | C₈H₁₃ClN₂O₃S | 252.72 | 920477-98-1 | -SO₂Cl, piperidine sulfonyl |

| Piperidine-1-carbonyl chloride | C₆H₁₀ClNO | 147.6 | 39900-38-6 | -COCl |

- Molecular Weight : The trifluoromethyl derivative (204.45 g/mol) is lighter than the sulfonyl chloride analog (252.72 g/mol) due to the absence of a benzene ring and sulfonyl groups .

- Polarity : The -CF₃ group increases hydrophobicity, whereas sulfonyl chlorides (e.g., compound) are more polar, impacting solubility and bioavailability.

Stability and Handling

- The trifluoromethyl derivative is moisture-sensitive, requiring anhydrous storage conditions.

- Sulfonyl chlorides (e.g., compound) are comparatively less hygroscopic but still require careful handling due to slow hydrolysis in humid environments .

Research Findings and Trends

Recent studies highlight the growing preference for trifluoromethylated acid chlorides in medicinal chemistry due to their ability to enhance drug half-life and target binding. For example:

- Synthetic Efficiency : The trifluoromethyl group in 3-(trifluoromethyl)piperidine-1-carbonyl chloride reduces the need for post-synthetic fluorination, streamlining workflows.

- Contrast with Sulfonyl Chlorides : While sulfonyl chlorides remain critical for sulfonamide drugs, their slower reactivity and higher molecular weight limit their utility in high-throughput applications.

Biologische Aktivität

3-(Trifluoromethyl)piperidine-1-carbonyl chloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C7H8ClF3N2O

Molecular Weight: 210.6 g/mol

IUPAC Name: 3-(Trifluoromethyl)piperidine-1-carbonyl chloride

CAS Number: Not specified in the sources.

Biological Activity

The trifluoromethyl group (-CF₃) is known for enhancing the biological activity of compounds. It increases lipophilicity and alters the electronic properties, which can lead to improved interactions with biological targets such as enzymes and receptors.

The mechanism by which 3-(trifluoromethyl)piperidine-1-carbonyl chloride exerts its biological effects is primarily through enzyme inhibition. The presence of the trifluoromethyl group can facilitate stronger binding interactions within the active sites of target enzymes, enhancing potency. For instance, studies have shown that compounds with a trifluoromethyl group exhibit increased potency against various biological targets, including cholinesterases, which are critical in neuropharmacology .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperidine core and the introduction of electron-withdrawing groups like -CF₃ significantly affect the compound's activity. For example, the incorporation of trifluoromethyl groups has been linked to improved inhibition rates for enzymes involved in neurotransmitter regulation .

Case Studies

-

Cholinesterase Inhibition:

A study evaluating derivatives of piperidine compounds found that those containing trifluoromethyl groups had significantly better inhibitory effects on butyrylcholinesterase (BChE) compared to their non-fluorinated counterparts. The most potent compound demonstrated an IC₅₀ value of 0.092 µM, indicating a marked improvement over traditional inhibitors like donepezil . -

Neuropharmacological Applications:

Research has indicated that compounds with a piperidine scaffold and a trifluoromethyl substitution can effectively modulate neurotransmitter levels, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Synthesis Methods

The synthesis of 3-(trifluoromethyl)piperidine-1-carbonyl chloride typically involves multi-step reactions starting from commercially available piperidine derivatives. Key steps may include:

- Formation of the Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethanesulfonic anhydride.

- Carbonyl Chloride Introduction: The final step often involves converting a piperidine derivative into its corresponding carbonyl chloride using thionyl chloride or oxalyl chloride under controlled conditions.

Comparative Analysis

| Compound | Activity | IC₅₀ (µM) | Notes |

|---|---|---|---|

| 3-(Trifluoromethyl)piperidine-1-carbonyl chloride | Cholinesterase Inhibitor | 0.092 | Superior activity compared to donepezil |

| Non-fluorinated analog | Cholinesterase Inhibitor | >1.419 | Significantly less effective |

Q & A

Q. What are the standard synthetic routes for preparing 3-(trifluoromethyl)piperidine-1-carbonyl chloride, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via the reaction of 3-(trifluoromethyl)piperidine with phosgene (COCl₂) or thionyl chloride (SOCl₂). Key considerations include:

- Solvent Choice : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the acyl chloride.

- Temperature Control : Reactions are performed at 0–5°C to suppress side reactions like racemization (critical for stereochemical integrity) .

- Catalyst Use : Catalytic dimethylformamide (DMF) may accelerate the reaction by activating the carbonyl group.

- Workup : Excess reagent is removed under reduced pressure, and the product is purified via distillation or recrystallization.

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR (e.g., absence of residual piperidine or solvent peaks) .

Q. How can researchers confirm the structural identity and purity of 3-(trifluoromethyl)piperidine-1-carbonyl chloride?

- Analytical Techniques :

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks:

- Piperidine ring protons (δ 1.5–3.5 ppm, multiplet).

- Trifluoromethyl group (δ -60 to -70 ppm in ¹⁹F NMR).

- ¹³C NMR : Carbonyl carbon at δ 165–175 ppm.

- IR Spectroscopy : Strong C=O stretch at ~1800 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₇H₉ClF₃NO (exact mass: 231.02 g/mol).

- X-ray Crystallography : For absolute stereochemical confirmation (if chiral centers are present) .

Q. What safety protocols are essential for handling 3-(trifluoromethyl)piperidine-1-carbonyl chloride?

- Handling Guidelines :

- Work under inert atmosphere (N₂/Ar) due to moisture sensitivity.

- Use fume hoods and PPE (gloves, goggles, lab coat).

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention immediately .

- Decomposition Risks :

- Hydrolysis releases HCl gas; store in anhydrous conditions at 2–8°C .

Advanced Research Questions

Q. How can racemization be minimized during the synthesis of enantiomerically pure 3-(trifluoromethyl)piperidine-1-carbonyl chloride?

- Experimental Design :

- Low-Temperature Synthesis : Conduct reactions below 0°C to reduce thermal racemization.

- Chiral Auxiliaries : Use chiral bases (e.g., (-)-sparteine) to stabilize intermediates.

- Stereochemical Monitoring : Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry after derivatization with a chiral amine .

Q. How should researchers resolve discrepancies in spectroscopic data between synthetic batches?

- Troubleshooting Workflow :

- Step 1 : Compare NMR/IR data with reference spectra from databases (e.g., PubChem, ChemIDplus) .

- Step 2 : Perform elemental analysis to confirm stoichiometry.

- Step 3 : Use HPLC-MS to detect trace impurities (e.g., unreacted starting material or hydrolysis products).

- Step 4 : Validate reproducibility by repeating synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

Q. What computational methods predict the reactivity of 3-(trifluoromethyl)piperidine-1-carbonyl chloride in nucleophilic acyl substitution?

- Methodology :

- DFT Calculations :

- Model the transition state using software like Gaussian or ORCA.

- Analyze electron-withdrawing effects of the trifluoromethyl group on carbonyl electrophilicity.

- Solvent Effects : Simulate reaction kinetics in polar vs. nonpolar solvents using COSMO-RS models.

- Experimental Correlation : Validate predictions with kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.